Phenylalanine, alpha-phenyl-

Übersicht

Beschreibung

Phenylalanine, alpha-phenyl-, also known as alpha-phenylalanine, is an aromatic amino acid with the chemical formula C9H11NO2. It is an essential amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet. This compound plays a crucial role in the biosynthesis of other amino acids and is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-phenylalanine can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis route involves the Strecker synthesis, which uses phenylacetaldehyde, hydrogen cyanide, and ammonia to produce alpha-phenylalanine . Another method involves the use of phenylpyruvate as an intermediate, which is then converted to alpha-phenylalanine through enzymatic reactions .

Industrial Production Methods

Industrial production of alpha-phenylalanine often relies on microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce alpha-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This biotechnological approach is cost-effective and environmentally friendly, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-phenylalanine undergoes various chemical reactions, including:

Oxidation: Alpha-phenylalanine can be oxidized to form phenylpyruvate, which is a key intermediate in its biosynthesis.

Reduction: Reduction of alpha-phenylalanine can lead to the formation of phenylalaninol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

Phenylpyruvate: Formed through oxidation.

Phenylalaninol: Formed through reduction.

N-acyl-alpha-phenylalanine: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1. Targeted Alpha Therapy

One of the promising applications of phenylalanine derivatives is in targeted alpha therapy for cancer treatment. A study demonstrated that astatine-211-labeled phenylalanine (211At-PA) effectively suppressed tumor growth in glioma models in a dose-dependent manner. The mechanism involves the transport of this compound via system L amino acid transporters, particularly LAT1. This targeted approach allows for specific delivery of alpha radiation to tumor cells while minimizing damage to surrounding healthy tissues .

1.2. Amyloid Fibril Formation

Phenylalanine also plays a crucial role in the self-assembly processes related to amyloid fibril formation, which is relevant in diseases like phenylketonuria (PKU). Research indicates that L-phenylalanine can aggregate into amyloid fibrils under certain conditions, leading to toxic effects associated with PKU. Interestingly, D-phenylalanine has been shown to inhibit this fibril formation, suggesting its potential as a therapeutic agent to modulate amyloid assembly and mitigate toxicity in PKU patients .

Biochemical Applications

2.1. Synthesis of β-Branched Aromatic α-Amino Acids

Recent advancements have utilized phenylalanine ammonia lyases (PAL) variants for the direct asymmetric synthesis of β-branched aromatic α-amino acids. These compounds are essential building blocks for pharmaceuticals and natural products. The engineered PALs enable efficient synthesis processes that are scalable and applicable in industrial contexts .

2.2. Positron Emission Tomography (PET) Imaging

Phenylalanine analogs have been employed in positron emission tomography for imaging malignant tumors. The uptake of these analogs by specific transporters allows for enhanced visualization of tumor cells, improving diagnostic capabilities in oncology .

Cosmetic Applications

Phenylalanine derivatives are increasingly being incorporated into cosmetic formulations due to their beneficial properties. The compound can act as a humectant or skin-conditioning agent, enhancing the moisturizing effects of topical products. Moreover, its ability to form stable emulsions makes it valuable in creating aesthetically pleasing cosmetic formulations .

Table 1: Summary of Applications of Phenylalanine Derivatives

| Application Area | Specific Use | Key Findings/Benefits |

|---|---|---|

| Targeted Alpha Therapy | Astatine-211-labeled phenylalanine | Effective tumor suppression; targeted delivery via LAT1 |

| Biochemical Synthesis | Synthesis of β-branched aromatic amino acids | Scalable processes using engineered PAL variants |

| Imaging Techniques | PET imaging with phenylalanine analogs | Enhanced tumor visualization |

| Cosmetic Formulations | Skin-conditioning agents | Improved moisturizing effects and emulsion stability |

Case Study: Targeted Alpha Therapy Using 211At-PA

In vivo studies involving C6 glioma models showed that treatment with varying doses of 211At-PA resulted in significant tumor growth suppression compared to control groups. The mechanism was attributed to the selective uptake of the compound by tumor cells via LAT1 transporters, demonstrating both efficacy and specificity in targeting malignant tissues .

Wirkmechanismus

Alpha-phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. It is converted to tyrosine, which is then further metabolized to produce dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, alertness, and stress responses. The molecular targets and pathways involved include the enzymes phenylalanine hydroxylase and tyrosine hydroxylase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tyrosine: Another aromatic amino acid that is a direct product of alpha-phenylalanine metabolism.

Tryptophan: An essential amino acid involved in the synthesis of serotonin.

Phenylglycine: A structurally similar compound with different biological activities.

Uniqueness

Alpha-phenylalanine is unique due to its role as a precursor for multiple neurotransmitters and its involvement in various metabolic pathways. Unlike tyrosine and tryptophan, alpha-phenylalanine is directly involved in the synthesis of both catecholamines and melanin .

Biologische Aktivität

Phenylalanine, an essential amino acid, plays a crucial role in various biological processes. The compound known as "alpha-phenyl-phenylalanine" refers to a specific isomer of phenylalanine that has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the biological activity of alpha-phenyl-phenylalanine, exploring its metabolic pathways, interactions with neurotransmitters, and implications in disease states.

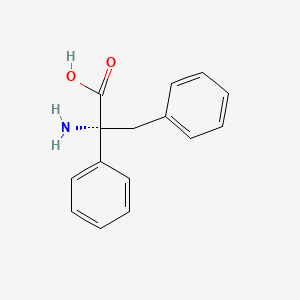

Chemical Structure and Properties

Alpha-phenyl-phenylalanine is characterized by its aromatic side chain, which contributes to its hydrophobic properties. The molecular formula is , and it exists primarily in the L-form in biological systems. This amino acid is a precursor for several important biomolecules, including neurotransmitters and hormones.

Metabolism and Biological Role

Phenylalanine is metabolized primarily through two pathways:

- Conversion to Tyrosine : The enzyme phenylalanine hydroxylase (PAH) catalyzes the conversion of phenylalanine to tyrosine, a precursor for dopamine, norepinephrine, and epinephrine. This pathway is crucial for neurotransmitter synthesis and is particularly relevant in conditions like phenylketonuria (PKU), where PAH activity is diminished .

- Transamination : Phenylalanine can undergo transamination to produce phenylpyruvate, which subsequently leads to various metabolites such as phenylacetate and phenyl lactate .

Neurotransmitter Interaction

Alpha-phenyl-phenylalanine has been shown to interact with neurotransmitter systems in the brain:

- NMDA Receptor : It acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This interaction may influence synaptic plasticity and neurodevelopmental processes .

- Glutamate Release : Studies indicate that alpha-phenyl-phenylalanine inhibits glutamate release at synapses, suggesting a potential role in modulating excitatory neurotransmission .

Case Studies and Research Findings

-

Amyloid Fibril Formation : Research has demonstrated that L-phenylalanine can self-assemble into amyloid fibrils under certain conditions. This property is particularly relevant in PKU, where elevated levels of phenylalanine can lead to neurotoxic effects due to amyloid formation .

Concentration (mM) ThT Fluorescence Light Scattering 120 7-fold increase 40-fold increase 300 Gel formation - - Metabolomic Profiling in Parkinson's Disease : A study revealed altered phenylalanine metabolism in Parkinson's disease patients, with higher levels of trans-cinnamate observed compared to controls. This shift suggests potential metabolic dysregulation affecting dopamine synthesis pathways .

- Targeted Alpha Therapy : A study explored the use of astatine-labeled phenylalanine as a targeted alpha therapy for glioma. Results indicated significant tumor growth suppression in animal models, highlighting the potential of phenylalanine derivatives in cancer treatment .

Therapeutic Implications

The unique properties of alpha-phenyl-phenylalanine suggest several therapeutic avenues:

- Neurological Disorders : Given its role in neurotransmitter modulation, it may have applications in treating mood disorders or neurodegenerative diseases.

- Cancer Treatment : The ability of modified phenylalanine compounds to target specific amino acid transporters presents opportunities for developing novel cancer therapies.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCRTUKBQGPJNL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@](C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205152 | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56594-95-7 | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056594957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.